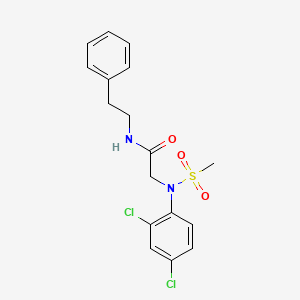![molecular formula C17H18ClN3OS2 B4847611 N-(4-chlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4847611.png)
N-(4-chlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide
Overview
Description
N-(4-chlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide, also known as CMY-4, is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields. CMY-4 belongs to the class of thiosemicarbazones, which are known for their diverse biological activities, including antitumor, antiviral, and antibacterial properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide involves the inhibition of various enzymes and proteins that are essential for the survival and proliferation of cancer cells and bacteria. This compound inhibits ribonucleotide reductase, which is required for the synthesis of DNA, leading to the induction of apoptosis in cancer cells. This compound also inhibits the activity of acetylcholinesterase, which is responsible for the degradation of acetylcholine, a neurotransmitter that is involved in cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antitumor and antibacterial activity in vitro and in vivo. This compound induces apoptosis in cancer cells by inhibiting the activity of ribonucleotide reductase, leading to the inhibition of DNA synthesis. This compound also inhibits the activity of acetylcholinesterase, which is responsible for the degradation of acetylcholine, leading to an increase in the levels of acetylcholine and improved cognitive function.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(4-chlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide is its potent antitumor and antibacterial activity, making it a promising candidate for the development of new drugs for cancer and infectious diseases. This compound also exhibits good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on N-(4-chlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide. One of the directions is to investigate the potential of this compound in the treatment of other diseases, such as viral infections and autoimmune disorders. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Furthermore, the development of new analogs of this compound with improved pharmacokinetic properties and efficacy is also a promising direction for future research.
Scientific Research Applications
N-(4-chlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide has been extensively studied for its potential applications in various fields, including cancer research, infectious diseases, and neurodegenerative disorders. In cancer research, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of ribonucleotide reductase, which is essential for DNA synthesis. This compound has also exhibited potent antibacterial activity against multidrug-resistant bacteria, including Pseudomonas aeruginosa and Acinetobacter baumannii. In addition, this compound has shown promising results in the treatment of neurodegenerative disorders, such as Alzheimer's disease, by inhibiting the activity of acetylcholinesterase, an enzyme that degrades the neurotransmitter acetylcholine.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[[2-[(2-methylphenyl)methylsulfanyl]acetyl]amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3OS2/c1-12-4-2-3-5-13(12)10-24-11-16(22)20-21-17(23)19-15-8-6-14(18)7-9-15/h2-9H,10-11H2,1H3,(H,20,22)(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVAHUNRPFUYST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NNC(=S)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-1-[(4-chlorophenoxy)methyl]-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4847530.png)
![1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-4-phenyl-1,4-diazepane](/img/structure/B4847544.png)
![N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4847555.png)
![1-[2-(1-cyclohexen-1-yl)ethyl]-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4847570.png)
![N,1-bis(4-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B4847575.png)
![ethyl 2-[(1-benzothien-3-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4847577.png)


![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4847596.png)
![tert-butyl 2-[1-(5-chloro-2-thienyl)propylidene]hydrazinecarboxylate](/img/structure/B4847600.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B4847601.png)
![S-{4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-5-oxo-4,5-dihydro-1,3-thiazol-2-yl} O-ethyl thiocarbonate](/img/structure/B4847608.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B4847621.png)
![4-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-6-ethoxy-2H-chromen-2-one](/img/structure/B4847626.png)